molecular formula C10H8INO B1324235 4-(2-Iodophenyl)-4-oxobutyronitrile CAS No. 898768-01-9

4-(2-Iodophenyl)-4-oxobutyronitrile

Cat. No.: B1324235
CAS No.: 898768-01-9
M. Wt: 285.08 g/mol
InChI Key: XAQANQOKYKASBM-UHFFFAOYSA-N
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Description

4-(2-Iodophenyl)-4-oxobutyronitrile is an organic compound that features an iodophenyl group attached to a butyronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodophenyl)-4-oxobutyronitrile typically involves the iodination of phenyl compounds followed by the introduction of a nitrile group. One common method involves the reaction of 2-iodophenol with appropriate reagents to introduce the nitrile group. For instance, phenol can react with iodine and hydrogen peroxide in water to yield 2-iodophenol . This intermediate can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodophenyl)-4-oxobutyronitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or other nucleophiles can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

4-(2-Iodophenyl)-4-oxobutyronitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Iodophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to bind to sigma-1 receptors, which are involved in various cellular processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenol: A precursor in the synthesis of 4-(2-Iodophenyl)-4-oxobutyronitrile.

    4-Iodophenol: Another iodinated phenol with different substitution patterns.

    2-Iodobenzyl Alcohol: A related compound with an alcohol group instead of a nitrile.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-(2-iodophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQANQOKYKASBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642253
Record name 4-(2-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-01-9
Record name 4-(2-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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